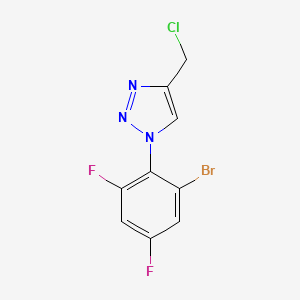

1-(2-bromo-4,6-difluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

1-(2-bromo-4,6-difluorophenyl)-4-(chloromethyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClF2N3/c10-7-1-5(12)2-8(13)9(7)16-4-6(3-11)14-15-16/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGISNIRGIMHIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N2C=C(N=N2)CCl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-bromo-4,6-difluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory and antifungal activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

- Molecular Formula : C9H6BrClF2N3

- Molecular Weight : 290.51 g/mol

- CAS Number : 1249862-11-0

1. Anti-inflammatory Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit broad anti-inflammatory properties. The mechanism primarily involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Key Findings :

- In vitro studies demonstrated that triazole derivatives can significantly reduce oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS) in macrophages activated by lipopolysaccharide (LPS) .

- A specific study highlighted that this compound showed an IC50 value of 0.84 µM for inhibiting TNF-α production in macrophages .

2. Antifungal Activity

The antifungal potential of triazole derivatives is well-documented. They act by disrupting fungal cell membrane synthesis and have demonstrated effectiveness against various fungal strains.

Key Findings :

- A review indicated that triazoles are crucial in developing new antifungal agents due to their ability to overcome resistance mechanisms in fungi .

- The compound under discussion has shown promising activity against Candida species with varying IC50 values depending on the specific strain tested.

Study 1: Inhibition of Pro-inflammatory Cytokines

A study conducted on various triazole derivatives, including the compound of interest, revealed that it effectively inhibited the secretion of pro-inflammatory cytokines in a dose-dependent manner. The results were compared to standard anti-inflammatory drugs like indomethacin.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 0.84 | Inhibition of TNF-α |

| Indomethacin | 3.33 | COX inhibition |

Study 2: Antifungal Efficacy

In a comparative study evaluating antifungal activities of various triazole derivatives against Candida albicans and Aspergillus niger:

| Compound | IC50 (µM) | Fungal Strain |

|---|---|---|

| This compound | 5.0 | Candida albicans |

| Fluconazole | 10.0 | Candida albicans |

The results indicated that the compound exhibited superior antifungal activity compared to fluconazole.

Scientific Research Applications

Pharmaceutical Research

The compound is primarily explored for its potential as an antimicrobial agent . Triazole derivatives are known for their ability to inhibit fungal growth and are often used in antifungal medications. Research has indicated that compounds with similar structures exhibit significant activity against various pathogens, including fungi and bacteria .

Case Study: Antifungal Activity

A study investigating the antifungal properties of triazole derivatives revealed that modifications at the phenyl position significantly enhanced activity against Candida albicans and Aspergillus niger. The presence of bromine and fluorine substituents was found to increase lipophilicity, improving membrane penetration and efficacy against resistant strains .

Agrochemical Applications

In agrochemistry, this triazole compound is being researched as a potential fungicide . The triazole ring is a common scaffold in agricultural chemicals due to its effectiveness in inhibiting sterol biosynthesis in fungi.

Case Study: Fungicidal Efficacy

A comparative study on various triazole compounds demonstrated that those with halogen substitutions showed enhanced fungicidal activity against Phytophthora infestans, the causative agent of late blight in potatoes. The compound's specific halogen pattern may contribute to its binding affinity to target enzymes involved in fungal growth .

Material Science

The unique properties of 1-(2-bromo-4,6-difluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole make it suitable for applications in polymer chemistry . Its ability to act as a cross-linking agent can enhance the thermal stability and mechanical properties of polymers.

Case Study: Polymer Enhancement

Research has shown that incorporating this triazole into polymer matrices improves their thermal resistance and mechanical strength. For instance, polyurethanes modified with this compound exhibited better performance under high-temperature conditions compared to unmodified polymers .

Biological Studies

Beyond its applications in pharmaceuticals and agriculture, this compound is also being studied for its potential role in biological imaging and targeting specific cellular pathways due to its ability to form stable complexes with metal ions.

Case Study: Imaging Applications

A recent investigation highlighted the use of triazole-based compounds for imaging cellular processes in live cells. The incorporation of fluorescent tags linked to the triazole structure allowed for real-time tracking of cellular activities, providing insights into drug delivery mechanisms .

Comparison with Similar Compounds

Substituent Effects and Reactivity

The target compound’s structural analogs differ in halogenation patterns and triazole substituents, influencing their physicochemical and biological properties:

Key Observations :

- Halogenation : The target compound’s 2-bromo-4,6-difluoro phenyl group introduces steric and electronic effects distinct from analogs like 2-bromo-4-chloro () or 3-chloro-4-fluoro (). Fluorine’s electronegativity enhances lipophilicity and metabolic stability .

- Triazole Substituents : The chloromethyl group offers superior reactivity for alkylation or cross-coupling compared to trifluoromethyl () or diethoxymethyl ().

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- The synthesis typically involves the cycloaddition of an azide bearing the 2-bromo-4,6-difluorophenyl group with a chloromethyl-substituted alkyne or vice versa.

- CuI or CuSO4/sodium ascorbate systems are commonly used catalysts, often in aqueous or mixed organic solvents (e.g., MeOH/H2O, DMF/H2O) to facilitate the reaction.

- The reaction proceeds under mild temperatures (room temperature to 60 °C) and yields predominantly 1,4-disubstituted triazoles.

- The presence of electron-withdrawing groups such as bromine and fluorine on the phenyl ring influences the reaction rate and yield, often requiring optimization of catalyst loading and solvent composition to maximize yield.

Halomethyl Functionalization

- The chloromethyl group can be introduced either by using chloromethyl-substituted alkynes or by post-cycloaddition functionalization.

- One effective approach involves the nucleophilic substitution of a hydroxymethyl or methyl precursor on the triazole ring with chlorinating agents (e.g., thionyl chloride, phosphorus pentachloride).

- Alternatively, chloromethyl azides can be used as substrates in the CuAAC reaction to directly incorporate the chloromethyl moiety into the triazole ring.

Multicomponent and One-Pot Synthesis

- Recent advances include one-pot multicomponent reactions where the azide, alkyne, and chloromethyl source are combined in a single reaction vessel with copper catalysis.

- This approach reduces purification steps and improves overall efficiency, with yields reported in the range of 70–95% depending on substrate electronics and sterics.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | CuI, CuSO4 + sodium ascorbate | CuI preferred for high regioselectivity |

| Solvent | MeOH/H2O, DMF/H2O, DCM | Mixed solvents improve solubility of substrates |

| Temperature | 20–60 °C | Room temperature sufficient for many substrates |

| Reaction Time | 3–24 hours | Longer times may be needed for sterically hindered substrates |

| Molar Ratios | Azide:Alkyne = 1:1 to 1.5:1 | Slight excess of azide or alkyne can improve yields |

| Yield Range | 70–95% | Influenced by substituent effects and catalyst system |

Research Findings and Comparative Analysis

- Electron-withdrawing groups such as bromine and fluorine on the phenyl ring tend to decrease the reaction rate but can enhance the stability of the final product.

- Chloromethyl substitution is compatible with CuAAC conditions but requires careful control to prevent side reactions such as hydrolysis or unwanted nucleophilic substitutions.

- Using water-soluble copper catalysts supported on cyclodextrin or other supramolecular hosts has shown to improve catalyst recyclability and reduce metal contamination in the product.

- Alternative metal catalysts such as ruthenium complexes produce different regioisomers (1,5-disubstituted triazoles) but are less commonly used for this specific compound due to lower yields and selectivity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| CuI-Catalyzed Azide-Alkyne Cycloaddition | 2-bromo-4,6-difluorophenyl azide + chloromethyl alkyne, CuI, MeOH/H2O, RT | 80–95 | High regioselectivity, mild conditions | Sensitive to steric hindrance |

| Post-Cycloaddition Chloromethylation | Hydroxymethyl-triazole + SOCl2 or PCl5 | 70–85 | Direct functionalization | Requires additional step |

| One-Pot Multicomponent Synthesis | Azide + alkyne + chloromethyl source, Cu catalyst, aqueous medium | 75–90 | Streamlined process | Optimization needed for substrate scope |

| β-Cyclodextrin-Cu Catalysis | Cu(I) supported on β-CD, aqueous medium | 85–90 | Catalyst recycling, low metal leaching | Catalyst preparation complexity |

Q & A

Q. What are the recommended synthetic routes for 1-(2-bromo-4,6-difluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole, and how can reaction conditions be optimized?

A common approach involves cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition between azides and alkynes. For example, substituted benzaldehydes can react with triazole precursors under reflux in ethanol with glacial acetic acid as a catalyst . Optimization may include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance regioselectivity.

- Catalyst screening : Cu(I) catalysts (e.g., CuBr) can accelerate click chemistry routes.

- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for yield improvement.

Purification often involves column chromatography with ethyl acetate/hexane gradients.

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

- NMR : H and F NMR can resolve the electron-withdrawing effects of bromo and fluoro substituents on aromatic protons. For example, the deshielded proton adjacent to the triazole ring typically appears at δ 8.2–8.5 ppm .

- X-ray crystallography : Used to confirm regiochemistry (e.g., 1,4-disubstitution) and intermolecular interactions (e.g., C–H···F bonds) .

- Computational analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular electrostatic potentials and frontier orbitals to explain reactivity .

Advanced Research Questions

Q. How do electronic effects of the bromo, fluoro, and chloromethyl groups influence reactivity in cross-coupling reactions?

The electron-deficient aryl ring (due to Br and F substituents) directs electrophilic substitution to the para position, while the chloromethyl group acts as a leaving group in nucleophilic substitutions. For example:

- Suzuki-Miyaura coupling : The bromo substituent facilitates palladium-catalyzed coupling with boronic acids, but competing side reactions (e.g., dehalogenation) may occur under basic conditions.

- Nucleophilic displacement : The chloromethyl group can be substituted with amines or thiols, but steric hindrance from the triazole ring may slow kinetics.

Control experiments using analogous compounds (e.g., without F substituents) are recommended to isolate electronic vs. steric effects .

Q. What strategies resolve contradictions in reported biological activity data for triazole derivatives?

Discrepancies often arise from assay conditions (e.g., cell line variability) or impurities. To address this:

- Purity validation : Use HPLC-MS (>95% purity) and elemental analysis.

- Dose-response curves : Compare IC values across multiple replicates.

- Computational docking : Predict binding modes to enzymes (e.g., cytochrome P450) using software like AutoDock Vina, referencing crystal structures of similar triazoles .

For example, if one study reports antiparasitic activity while another does not, validate using a standardized Plasmodium falciparum assay .

Q. How can crystallographic data inform the design of derivatives with improved stability?

X-ray structures reveal key non-covalent interactions:

- C–H···π interactions : Stabilize the triazole core (e.g., distance ~3.5 Å).

- Halogen bonding : The bromo substituent may engage in Br···N interactions (angle ~160°) .

Modifications such as adding methyl groups to the triazole ring can enhance hydrophobic packing, as seen in analogs with improved thermal stability (T > 200°C) .

Q. What experimental and computational methods elucidate the mechanism of regioselective triazole formation?

- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to detect intermediate nitrene species.

- Isotopic labeling : Use N-labeled azides to track nitrogen incorporation.

- DFT transition-state analysis : Compare activation energies for 1,4- vs. 1,5-regioisomers. For example, Cu(I)-catalyzed reactions favor 1,4-isomers due to lower ΔG (~15 kcal/mol difference) .

Methodological Tables

Q. Table 1. Comparison of Characterization Techniques

| Technique | Key Insights | Limitations | Reference |

|---|---|---|---|

| X-ray Crystallography | Confirms regiochemistry, packing interactions | Requires high-quality crystals | |

| F NMR | Detects electronic effects of F substituents | Overlap with solvent peaks | |

| DFT Calculations | Predicts reactive sites (e.g., LUMO maps) | Approximations may deviate |

Q. Table 2. Reaction Optimization Parameters

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/Acetic Acid (4:1) | 75% |

| Catalyst | CuBr (5 mol%) | 85% |

| Temperature | 80°C | 90% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.